molecular formula C17H19N3S B11369852 2-(Propan-2-yl)-6-(5,6,7,8-tetrahydronaphthalen-2-yl)imidazo[2,1-b][1,3,4]thiadiazole

2-(Propan-2-yl)-6-(5,6,7,8-tetrahydronaphthalen-2-yl)imidazo[2,1-b][1,3,4]thiadiazole

Cat. No.: B11369852
M. Wt: 297.4 g/mol
InChI Key: GFAFWFSPODZGCR-UHFFFAOYSA-N
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Description

2-(Propan-2-yl)-6-(5,6,7,8-tetrahydronaphthalen-2-yl)imidazo[2,1-b][1,3,4]thiadiazole is a synthetic organic compound that belongs to the class of imidazo[2,1-b][1,3,4]thiadiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring both an imidazole and a thiadiazole ring, contributes to its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propan-2-yl)-6-(5,6,7,8-tetrahydronaphthalen-2-yl)imidazo[2,1-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Propan-2-yl)-6-(5,6,7,8-tetrahydronaphthalen-2-yl)imidazo[2,1-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at specific positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(Propan-2-yl)-6-(5,6,7,8-tetrahydronaphthalen-2-yl)imidazo[2,1-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Propan-2-yl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole
  • 2-(Propan-2-yl)-6-(4-methylphenyl)imidazo[2,1-b][1,3,4]thiadiazole
  • 2-(Propan-2-yl)-6-(2-naphthyl)imidazo[2,1-b][1,3,4]thiadiazole

Uniqueness

2-(Propan-2-yl)-6-(5,6,7,8-tetrahydronaphthalen-2-yl)imidazo[2,1-b][1,3,4]thiadiazole is unique due to the presence of the tetrahydronaphthalenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, leading to improved efficacy in its applications.

Properties

Molecular Formula

C17H19N3S

Molecular Weight

297.4 g/mol

IUPAC Name

2-propan-2-yl-6-(5,6,7,8-tetrahydronaphthalen-2-yl)imidazo[2,1-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H19N3S/c1-11(2)16-19-20-10-15(18-17(20)21-16)14-8-7-12-5-3-4-6-13(12)9-14/h7-11H,3-6H2,1-2H3

InChI Key

GFAFWFSPODZGCR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN2C=C(N=C2S1)C3=CC4=C(CCCC4)C=C3

Origin of Product

United States

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